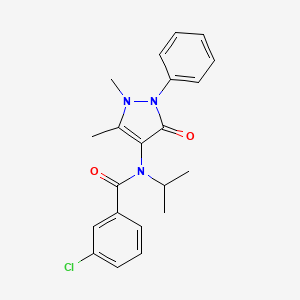![molecular formula C17H24N2O B6141210 3-{[3-(dimethylamino)propyl]amino}-5-phenylcyclohex-2-en-1-one](/img/structure/B6141210.png)
3-{[3-(dimethylamino)propyl]amino}-5-phenylcyclohex-2-en-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-{[3-(dimethylamino)propyl]amino}-5-phenylcyclohex-2-en-1-one, also known as DMPPA, is a cyclic enamine compound that has been widely used in scientific research. DMPPA has a unique molecular structure that makes it an ideal candidate for various applications in the field of biochemistry and pharmacology.
作用机制
3-{[3-(dimethylamino)propyl]amino}-5-phenylcyclohex-2-en-1-one exerts its effects on ion channels by binding to specific sites on the protein and inducing a conformational change that alters the channel's gating properties. This compound acts as an agonist for some ion channels, causing them to open and allowing ions to flow across the membrane. In contrast, this compound acts as an antagonist for other ion channels, preventing them from opening and blocking the flow of ions. The precise mechanism of this compound's action on ion channels is still not fully understood and is an active area of research.
Biochemical and Physiological Effects:
The effects of this compound on ion channels have important biochemical and physiological consequences. For example, this compound-induced activation of nicotinic acetylcholine receptors can lead to increased neurotransmitter release and enhanced synaptic transmission. Similarly, this compound-induced inhibition of voltage-gated calcium channels can reduce the influx of calcium ions into cells, leading to decreased muscle contraction and reduced neuronal excitability. The biochemical and physiological effects of this compound depend on the specific ion channel and cell type being studied.
实验室实验的优点和局限性
3-{[3-(dimethylamino)propyl]amino}-5-phenylcyclohex-2-en-1-one has several advantages as a research tool, including its high potency, selectivity for specific ion channels, and ease of use. This compound is also stable and can be stored for long periods without degradation. However, this compound also has some limitations, including its potential toxicity and the need for careful control of experimental conditions to avoid artifacts and false results.
未来方向
There are several future directions for research on 3-{[3-(dimethylamino)propyl]amino}-5-phenylcyclohex-2-en-1-one. One area of interest is the development of new this compound analogs with improved selectivity and potency for specific ion channels. Another area of interest is the use of this compound in the study of disease states, such as neurological disorders and muscle diseases, where ion channel dysfunction is a contributing factor. Finally, the application of this compound in drug discovery and development is an exciting area of research that has the potential to lead to new treatments for a wide range of diseases.
合成方法
3-{[3-(dimethylamino)propyl]amino}-5-phenylcyclohex-2-en-1-one can be synthesized through a multi-step process, which involves the reaction of 3-(dimethylamino)propylamine with 2-cyclohexen-1-one in the presence of a catalyst. The resulting intermediate is then subjected to a series of reactions, including cyclization, reduction, and dehydration, to obtain this compound. The synthesis of this compound is a complex process that requires careful control of reaction conditions and purification steps to obtain a high yield and purity of the final product.
科学研究应用
3-{[3-(dimethylamino)propyl]amino}-5-phenylcyclohex-2-en-1-one has been extensively used in scientific research as a tool to investigate the function and regulation of various biological processes. One of the main applications of this compound is in the study of ion channels, which are membrane proteins that regulate the flow of ions across cell membranes. This compound has been shown to modulate the activity of several types of ion channels, including nicotinic acetylcholine receptors, GABA receptors, and voltage-gated calcium channels. This compound has also been used to study the role of ion channels in synaptic transmission, neuronal excitability, and muscle contraction.
属性
IUPAC Name |
3-[3-(dimethylamino)propylamino]-5-phenylcyclohex-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O/c1-19(2)10-6-9-18-16-11-15(12-17(20)13-16)14-7-4-3-5-8-14/h3-5,7-8,13,15,18H,6,9-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBYOFEUSSOXXSY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCNC1=CC(=O)CC(C1)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
34.8 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24811069 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(3,4-dimethylphenyl)-8-methyl-4-[(4-methyl-1-piperidinyl)carbonyl]quinoline](/img/structure/B6141130.png)
![N-(2,3-dimethylphenyl)-1-(1-{[(2,3-dimethylphenyl)amino]carbonyl}propyl)-1H-pyrazole-3-carboxamide](/img/structure/B6141133.png)
![3-{1-[(2,3,4-trimethylphenyl)sulfonyl]piperidin-2-yl}pyridine](/img/structure/B6141136.png)
![1-(3-methylbenzyl)-N-[3-(1H-tetrazol-1-yl)phenyl]prolinamide](/img/structure/B6141141.png)
![2-[2-(3-bromo-5-ethoxy-4-hydroxyphenyl)vinyl]-8-quinolinol](/img/structure/B6141142.png)
![2-(3-chlorobenzoyl)-7-(cyclopropylmethyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6141150.png)
![N-[1-(cyclohexylmethyl)-3-piperidinyl]-3-(1,2-oxazinan-2-yl)propanamide](/img/structure/B6141161.png)
![N-methyl-N-(1-methyl-4-piperidinyl)-3-{1-[4-(methylthio)benzyl]-3-piperidinyl}propanamide](/img/structure/B6141165.png)


![2-{1-(2-fluorobenzyl)-4-[(1-methyl-1H-benzimidazol-2-yl)methyl]-2-piperazinyl}ethanol](/img/structure/B6141218.png)

![2-[(2-hydroxyethyl)amino]-3H-spiro[benzo[h]quinazoline-5,1'-cyclohexan]-4(6H)-one](/img/structure/B6141230.png)
![2-(1,1-dioxidotetrahydro-3-thienyl)-N-({1-[2-(4-fluorophenyl)ethyl]-4-piperidinyl}methyl)-N-methylacetamide](/img/structure/B6141238.png)